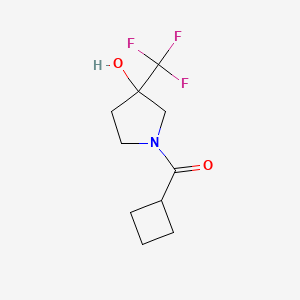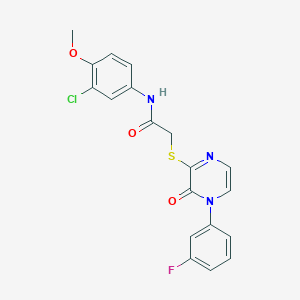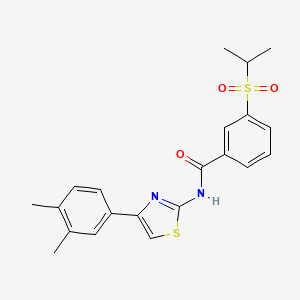![molecular formula C13H17NO B2635681 2-[(R)-2-Pyrrolidinyl]indan-2-ol CAS No. 185246-76-8](/img/structure/B2635681.png)
2-[(R)-2-Pyrrolidinyl]indan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(R)-2-Pyrrolidinyl]indan-2-ol, also known as R-PIA, is a chemical compound that belongs to the class of indane derivatives. It is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The A1 adenosine receptor is involved in various physiological processes, including regulation of heart rate, blood pressure, neurotransmission, and inflammation. R-PIA has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, such as those found in 2-[(R)-2-Pyrrolidinyl]indan-2-ol, play a critical role in drug discovery due to their versatility in pharmacophore exploration, contribution to stereochemistry, and increased 3D structure due to non-planarity. These attributes have led to the development of bioactive molecules with target selectivity, showcasing the significance of pyrrolidine derivatives in medicinal chemistry (Li Petri et al., 2021).
Heterocyclic N-oxide Molecules
Heterocyclic N-oxide derivatives, which can be synthesized from compounds similar to 2-[(R)-2-Pyrrolidinyl]indan-2-ol, demonstrate a wide range of functionalities in organic synthesis, catalysis, and drug applications. Their significance in forming metal complexes, designing catalysts, and exhibiting potent anticancer, antibacterial, and anti-inflammatory activities highlights their potential in advanced chemistry and drug development (Li et al., 2019).
Synthetic DNA Minor Groove-binding Drugs
The structural analogs based on pyrrolidin-2-one pharmacophores, similar to 2-[(R)-2-Pyrrolidinyl]indan-2-ol, are explored for their central nervous system activity, particularly in facilitating memory processes and attenuating cognitive function impairments. The review of enantiomerically pure derivatives illustrates the direct relationship between stereochemistry and biological properties, emphasizing the importance of precise molecular design in therapeutic applications (Veinberg et al., 2015).
Pyrrolopyridines Derivatives
Pyrrolopyridines, which share structural features with 2-[(R)-2-Pyrrolidinyl]indan-2-ol, are highlighted for their therapeutic effects, including anticancer properties. Their design, mimicking the purine ring of the ATP molecule, enables them to act as kinase inhibitors, suggesting the potential of pyrrolidine derivatives in the treatment of cancer and other diseases (El-Gamal & Anbar, 2017).
properties
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]-1,3-dihydroinden-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(12-6-3-7-14-12)8-10-4-1-2-5-11(10)9-13/h1-2,4-5,12,14-15H,3,6-9H2/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGOZZJUJJGCGF-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2635599.png)
![tert-butyl 1-methyl-6-(1H-1,2,3,4-tetrazol-5-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2635600.png)
![1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2635601.png)
![(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2635603.png)
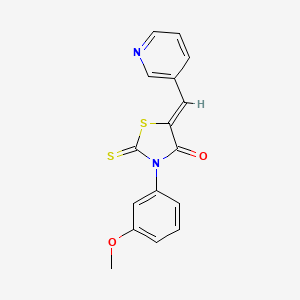
![Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate](/img/structure/B2635606.png)
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635608.png)
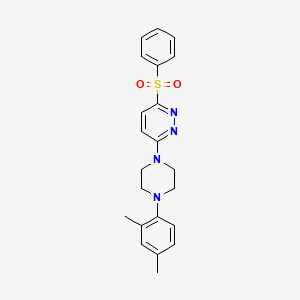

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2635612.png)

